molecular formula C19H11F3N6O3S B6554252 2-(furan-2-yl)-7-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040632-89-0

2-(furan-2-yl)-7-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6554252
CAS No.: 1040632-89-0
M. Wt: 460.4 g/mol
InChI Key: FFVPCCLAJQHOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1.1. Structural Overview of 2-(furan-2-yl)-7-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one This compound features a complex heterocyclic scaffold, combining a pyrazolo[1,5-d][1,2,4]triazin-4-one core with a furan-2-yl substituent and a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-(furan-2-yl)-7-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N6O3S/c20-19(21,22)11-4-1-3-10(7-11)16-23-15(31-27-16)9-32-18-25-24-17(29)13-8-12(26-28(13)18)14-5-2-6-30-14/h1-8H,9H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVPCCLAJQHOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(furan-2-yl)-7-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features:

  • A furan ring , which is known for its reactivity and biological activity.
  • A trifluoromethyl-substituted phenyl group , enhancing lipophilicity and metabolic stability.
  • An oxadiazole moiety , which is associated with various biological activities including antimicrobial and anticancer effects.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing oxadiazole and pyrazole derivatives often exhibit inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that similar compounds can trigger apoptosis in cancer cells by activating caspase pathways .
  • Antimicrobial Properties : The presence of the oxadiazole ring suggests potential activity against various pathogens, including Mycobacterium tuberculosis .

Anticancer Activity

Studies have shown that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For example:

  • IC50 Values : The compound's derivatives have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Specific studies reported IC50 values as low as 0.19 µM for certain analogs .
CompoundCell LineIC50 (µM)
Compound AMCF-70.48
Compound BHCT-1160.78
Compound CMCF-70.19
Reference Drug (Doxorubicin)MCF-72.78

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Mycobacterium tuberculosis : Certain derivatives have demonstrated activity against both wild-type and monoresistant strains with promising MIC values .
Strain TypeMIC (µg/mL)
Wild-Type25
Monoresistant10

Case Studies

  • Study on Oxadiazole Derivatives : A study highlighted the synthesis of various oxadiazole derivatives and their biological evaluation against cancer cell lines. The findings indicated that modifications in the substituents significantly influenced their anticancer potency .
  • Cytotoxicity Assessment : Another research focused on the structure-activity relationship (SAR) of similar compounds, revealing that electron-withdrawing groups at specific positions enhanced biological activity significantly .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-d][1,2,4]triazin compounds exhibit significant anticancer properties. Research has shown that the incorporation of trifluoromethyl groups enhances the pharmacological profiles of these compounds. For instance, a study demonstrated that compounds similar to the target molecule showed selective cytotoxicity against various cancer cell lines, suggesting potential as novel anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary investigations have indicated that compounds containing furan and oxadiazole moieties can inhibit the growth of several bacterial strains. The presence of the trifluoromethyl group may enhance lipophilicity and membrane permeability, further increasing antimicrobial efficacy .

Enzyme Inhibition

Another area of research focuses on the inhibition of specific enzymes involved in disease pathways. Compounds with similar structures have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are relevant in inflammatory diseases and cancer . The unique combination of functional groups in this compound could lead to selective enzyme inhibition.

Organic Electronics

The furan ring and trifluoromethyl group are known to impart desirable electronic properties. Research has shown that materials containing these components can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electron-withdrawing trifluoromethyl group can enhance charge transport properties in organic semiconductors .

Polymer Chemistry

In polymer science, the incorporation of such heterocyclic compounds can lead to the development of advanced materials with tailored properties. The potential for creating copolymers with enhanced thermal stability and mechanical properties is significant. Studies indicate that pyrazolo[1,5-d][1,2,4]triazin derivatives could serve as monomers or crosslinkers in polymer synthesis .

Pesticidal Activity

Compounds similar to 2-(furan-2-yl)-7-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one have been investigated for their pesticidal properties. The presence of sulfur and nitrogen heteroatoms is often linked to enhanced biological activity against pests and pathogens in agricultural settings. Research has shown that such compounds can effectively control various agricultural pests while minimizing environmental impact .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentsSelective cytotoxicity against cancer cells
Antimicrobial ActivityInhibition of bacterial growth
Enzyme InhibitionInhibition of COX and LOX enzymes
Materials ScienceOrganic ElectronicsEnhanced charge transport properties
Polymer ChemistryDevelopment of advanced materials
Agricultural ChemistryPesticidal ActivityEffective control over agricultural pests

Case Study 1: Anticancer Compound Development

A recent study focused on synthesizing derivatives from pyrazolo[1,5-d][1,2,4]triazin frameworks for anticancer applications. The synthesized compounds were tested against various cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent response with IC50 values comparable to existing chemotherapeutics.

Case Study 2: Organic Photovoltaics

Research conducted on the application of furan-containing compounds in organic photovoltaics demonstrated improved efficiency due to enhanced charge mobility. The incorporation of trifluoromethyl groups was found to significantly increase the power conversion efficiency compared to traditional materials.

Case Study 3: Agricultural Efficacy

Field trials using a synthesized derivative showed promising results in controlling aphid populations on crops without detrimental effects on beneficial insects. This highlights the potential for developing environmentally friendly pesticides based on this compound's structure.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

Compound Tanimoto Score* LogP Hydrogen Bond Donors Bioactivity Cluster
Target Compound 1.0 3.2 2 Cluster A
Analog A (3-chlorophenyl variant) 0.75 3.5 2 Cluster A
Analog B (pyridine-triazinone core) 0.65 2.8 3 Cluster B

*Hypothetical data based on –3, 7.

Bioactivity and Target Interactions

  • Bioactivity clustering : Compounds with similar chemical structures often cluster into groups with shared modes of action. For example, analogs retaining the oxadiazole-sulfanyl linker may inhibit similar kinase or protease targets .
  • Proteomic interaction signatures: Platforms like CANDO predict functional similarity by comparing proteome-wide interaction profiles. The target compound’s trifluoromethyl group may confer distinct off-target interactions compared to non-fluorinated analogs .

Binding Affinity and Chemotype Analysis

  • Docking variability: Minor structural changes (e.g., substituting furan with thiophene) can alter binding affinities by up to 2.5 kcal/mol due to differences in van der Waals interactions .
  • Murcko scaffold clustering: Compounds sharing the pyrazolo-triazinone core but differing in side chains may form distinct chemotype clusters (Tanimoto ≥0.5 for Morgan fingerprints) .

Pharmacokinetic and Metabolic Properties

  • The trifluoromethyl group enhances metabolic stability compared to methyl or hydroxyl substituents, reducing CYP450-mediated oxidation .
  • Sulfanyl-linked oxadiazoles may improve solubility relative to ether or alkyl linkers, balancing logP values for better membrane permeability .

Challenges and Limitations

  • For example, a fluorinated analog may show high structural similarity but altered toxicity profiles due to proteomic off-target effects .
  • Data gaps: Limited experimental data on the target compound’s specific targets or ADME properties necessitate reliance on predictive models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.